molecular formula C21H15N3O B12523120 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile CAS No. 807610-03-3

4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile

Cat. No.: B12523120
CAS No.: 807610-03-3
M. Wt: 325.4 g/mol
InChI Key: GKLBXNDCJBDXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-cyanobenzaldehyde in the presence of a catalyst such as polyphosphoric acid or phosphoric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl and benzonitrile groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with other cellular targets, leading to its antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is unique due to the presence of the methoxy and benzonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

807610-03-3

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

4-(6-methoxy-1-phenylbenzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C21H15N3O/c1-25-18-11-12-19-20(13-18)24(17-5-3-2-4-6-17)21(23-19)16-9-7-15(14-22)8-10-16/h2-13H,1H3

InChI Key

GKLBXNDCJBDXGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.